molecular formula C15H20O2 B14724938 (4-Methylcyclohexyl) 2-phenylacetate CAS No. 5421-24-9

(4-Methylcyclohexyl) 2-phenylacetate

Cat. No.: B14724938
CAS No.: 5421-24-9
M. Wt: 232.32 g/mol
InChI Key: MIBZRIPDDIEEEF-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl) 2-phenylacetate is an organic compound that belongs to the ester family. It is characterized by the presence of a cyclohexane ring substituted with a methyl group at the fourth position and an ester functional group attached to a phenylacetate moiety. This compound is known for its pleasant fragrance and is often used in the fragrance and flavor industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohexyl) 2-phenylacetate typically involves the esterification reaction between (4-Methylcyclohexanol) and phenylacetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of a continuous flow reactor also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methylcyclohexyl) 2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Phenylacetic acid and (4-Methylcyclohexyl) carboxylic acid.

    Reduction: (4-Methylcyclohexyl) 2-phenylethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(4-Methylcyclohexyl) 2-phenylacetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.

    Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl) 2-phenylacetate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, resulting in the formation of (4-Methylcyclohexanol) and phenylacetic acid. These products can then participate in various metabolic pathways. The compound’s interaction with molecular targets and pathways is still under investigation, but it is believed to involve interactions with olfactory receptors due to its aromatic properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl 2-phenylacetate: Similar structure but lacks the methyl group on the cyclohexane ring.

    (4-Methylcyclohexyl) acetate: Similar structure but lacks the phenyl group.

    Phenylacetate esters: A broad class of compounds with varying alkyl groups attached to the ester.

Uniqueness

(4-Methylcyclohexyl) 2-phenylacetate is unique due to the presence of both a methyl-substituted cyclohexane ring and a phenylacetate moiety. This combination imparts distinct chemical and physical properties, such as its specific fragrance profile, making it valuable in the fragrance and flavor industry.

Properties

CAS No.

5421-24-9

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(4-methylcyclohexyl) 2-phenylacetate

InChI

InChI=1S/C15H20O2/c1-12-7-9-14(10-8-12)17-15(16)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3

InChI Key

MIBZRIPDDIEEEF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC(=O)CC2=CC=CC=C2

Origin of Product

United States

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